molecular formula C11H13ClF3NO2 B8178712 Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Katalognummer: B8178712
Molekulargewicht: 283.67 g/mol
InChI-Schlüssel: HGUZJZSDJWQRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl is a phenylalanine derivative organic compound where the aromatic ring is substituted with a trifluoromethyl group. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules, making them valuable intermediates in drug discovery . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel thiazole derivatives which have shown promise in areas such as anticancer research . As a methyl ester hydrochloride, it is designed for use in various chemical transformations, including condensation and amidation reactions, to create libraries of compounds for biological evaluation. This product is intended for research and further manufacturing applications only.

Eigenschaften

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZJZSDJWQRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug discovery, unnatural amino acids serve as critical building blocks for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (commonly known as 4-Trifluoromethyl-L-phenylalanine methyl ester HCl) is a highly specialized derivative utilized to enhance metabolic stability and target affinity.

This whitepaper provides an in-depth analysis of its physicochemical properties, the chemical causality behind its structural design, and field-proven, self-validating protocols for its integration into synthetic workflows.

Molecular Architecture & Chemical Causality

The utility of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl stems from three deliberate structural modifications compared to native phenylalanine:

  • The para-Trifluoromethyl ( −CF3​ ) Group: Native phenylalanine residues are highly susceptible to cytochrome P450-mediated para-hydroxylation, leading to rapid metabolic clearance. The −CF3​ group acts as a bioisosteric shield. Due to the strength of the C-F bond and its strong electron-withdrawing nature, it completely blocks oxidative metabolism at the para-position. Furthermore, the −CF3​ group significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability and binding affinity in hydrophobic receptor pockets (such as GPCRs) .

  • The Methyl Ester ( −OCH3​ ) Protection: Protecting the C-terminus as a methyl ester prevents unwanted side reactions (such as homocoupling or diketopiperazine formation) during peptide synthesis. It ensures that only the N-terminus ( α -amino group) acts as a nucleophile when reacted with an activated carboxylic acid.

  • The Hydrochloride (HCl) Salt Formulation: Free amino acid esters are inherently unstable; their free amine groups can undergo intermolecular aminolysis, leading to self-condensation over time. By formulating the compound as an HCl salt, the α -amino group is protonated ( −NH3+​ ), rendering it completely non-nucleophilic. This causality ensures long-term shelf stability and prevents degradation prior to intentional synthetic use .

Physicochemical Profiling

Understanding the physical and chemical properties is paramount for calculating precise stoichiometries and selecting appropriate solvent systems for solid-phase or solution-phase synthesis.

PropertyValueRationale / Implication
Chemical Name Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HClStandard IUPAC designation.
CAS Number 123023-03-0Unique registry identifier for procurement and safety tracking .
Molecular Formula C11​H12​F3​NO2​⋅HCl Indicates the stable hydrochloride salt form.
Molecular Weight 283.68 g/mol (Salt); 247.21 g/mol (Base)Crucial for precise molar equivalent calculations during coupling.
Appearance White to off-white crystalline powderVisual indicator of purity; yellowing implies oxidative degradation.
Solubility Soluble in H2​O , MeOH, DMF; Insoluble in HexanesDictates solvent choice (DMF/NMP) for deprotection and amide coupling.
LogP (Estimated) ~2.6 (Free Base)High lipophilicity driven by the para- CF3​ group enhances membrane transit.

Strategic Application in Drug Design

The incorporation of this unnatural amino acid is a calculated step in lead optimization. For instance, in the development of Lysophosphatidic Acid (LPA) receptor antagonists, replacing standard aromatic residues with 4-trifluoromethylphenylalanine derivatives drastically improves the half-life and receptor residence time of the ligand .

GPCR_Workflow A Target Identification (e.g., LPA Receptor) B Lead Optimization (Peptidomimetic Design) A->B C Incorporation of Phe(4-CF3)-OMe B->C D Enhanced Lipophilicity & Proteolytic Stability C->D E In Vivo Efficacy Testing D->E

Strategic integration of Phe(4-CF3)-OMe in GPCR ligand development.

Self-Validating Synthetic Protocols

To utilize Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl effectively, researchers must execute a two-phase workflow: Amide Coupling followed by Ester Hydrolysis. The following protocols are designed as self-validating systems , meaning the reaction provides observable feedback to confirm its success at each critical juncture.

Synthesis_Workflow S1 H-Phe(4-CF3)-OMe HCl (Starting Material) S2 Free-Basing (DIPEA / NMM) S1->S2 S3 Amide Coupling (HATU / Carboxylic Acid) S2->S3 S4 Intermediate: N-Acyl-Phe(4-CF3)-OMe S3->S4 S5 Ester Hydrolysis (LiOH, THF/H2O) S4->S5 S6 Final Product: N-Acyl-Phe(4-CF3)-OH S5->S6

Synthetic workflow for amide coupling and ester hydrolysis.

Protocol A: Amide Bond Formation (HATU Coupling)

Objective: Couple the unnatural amino acid to an N-protected amino acid or target carboxylic acid.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Stir for 5 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, priming it for nucleophilic attack.

  • Substrate Addition: Add Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl (1.1 eq) to the mixture.

    • Self-Validating Check: The mixture will likely remain a cloudy suspension. No reaction will occur yet because the amine is locked in its unreactive protonated state.

  • Initiation (Free-Basing): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt, releasing the free nucleophilic amine. The remaining 2.0 eq maintain the basic environment required to drive the HATU coupling mechanism.

    • Self-Validating Check: Upon addition of DIPEA, the suspension will rapidly clear into a homogeneous solution, visually confirming the successful generation of the free base.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor via LC-MS. The reaction is complete when the mass of the free base ( m/z 248 [M+H]+ ) is fully consumed.

Protocol B: Saponification (Methyl Ester Hydrolysis)

Objective: Remove the methyl ester protecting group to expose the free carboxylic acid for subsequent peptide chain elongation.

  • Solvent Preparation: Dissolve the isolated intermediate from Protocol A in a 3:1:1 mixture of THF : Methanol : Water.

    • Causality: The highly lipophilic −CF3​ intermediate requires THF and Methanol for solvation, while Water is strictly necessary to dissolve the inorganic base and act as the hydrolytic nucleophile.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq). Stir at room temperature for 2 hours.

    • Self-Validating Check: TLC (Thin Layer Chromatography) will show the disappearance of the fast-moving ester spot and the appearance of a baseline-hugging carboxylate spot.

  • Acidification & Workup: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with water and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2-3.

    • Self-Validating Check: As the pH drops below the pKa of the carboxylic acid (~4.0), the water-soluble carboxylate salt will protonate into the neutral carboxylic acid. Because of the lipophilic −CF3​ group, the product will immediately crash out of the aqueous solution as a white precipitate, proving successful conversion and allowing for easy recovery via vacuum filtration or ethyl acetate extraction.

References

  • Heterocyclic compounds useful in the treatment of disease (WO2014145873A2) -

  • Phenylalanine methyl ester derivatives (CAS 123023-03-0) -

  • 4-Trifluoromethyl-L-phenylalanine methyl ester HCl Properties -

Mass Spectrometry Fragmentation Profiling of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate is a highly specialized, fluorinated phenylalanine derivative frequently utilized in peptide drug design to enhance metabolic stability and lipophilicity. Understanding its gas-phase dissociation behavior is critical for targeted quantitative analysis (e.g., MRM/SRM assay development) and metabolite identification. This whitepaper details the exact Collision-Induced Dissociation (CID) fragmentation mechanisms of its protonated form, providing a self-validating analytical protocol grounded in the physical chemistry of gas-phase ions.

Chemical Context & Ionization Dynamics

The compound (Free base formula: C11​H12​F3​NO2​ , Exact Mass: 247.0820 Da) is typically supplied as a hydrochloride (HCl) salt. In positive-ion Electrospray Ionization (ESI), the highly basic α -amino group acts as the primary protonation site.

The presence of the highly electronegative trifluoromethyl ( −CF3​ ) group on the para-position of the aromatic ring fundamentally alters the electron density of the benzyl system. This inductive effect directly influences the stability of subsequent carbocations generated during tandem mass spectrometric (MS/MS) fragmentation[1].

Theoretical Framework of CID Fragmentation

As a Senior Application Scientist, it is vital to approach fragmentation not as a random shattering of bonds, but as a predictable cascade of thermodynamically driven rearrangements.

When subjected to low-energy CID in a quadrupole or time-of-flight (TOF) collision cell, the protonated precursor ion ( [M+H]+ at m/z 248.0893) strictly adheres to the Even-Electron Rule . This rule dictates that even-electron precursor ions will preferentially expel neutral molecules (rather than radicals) to form stable even-electron product ions[2]. Consequently, the fragmentation pathways of this compound are dominated by the localized charge on the nitrogen atom driving the expulsion of stable neutrals like ammonia ( NH3​ ), methanol ( CH3​OH ), and carbon monoxide ( CO ).

Diagnostic Fragmentation Pathways

The fragmentation of protonated α -amino acid methyl esters is driven by the minimization of internal energy and the formation of highly conjugated or resonance-stabilized structures[3].

  • Pathway A (Immonium Ion Formation): The most diagnostic feature of amino acid MS/MS spectra is the formation of the immonium ion[4]. For this specific compound, α -cleavage results in the neutral loss of methyl formate ( HCOOCH3​ , 60 Da), producing a highly stable, resonance-stabilized immonium ion at m/z 188.0687 .

  • Pathway B (Alkyl-Aryl Cleavage): Cleavage of the Cα​−Cβ​ bond yields the 4-trifluoromethylbenzyl cation at m/z 159.0422 . The strong electron-withdrawing nature of the −CF3​ group destabilizes this cation compared to an unsubstituted benzyl cation, meaning this pathway requires higher collision energies (CE) to become the base peak[1].

  • Pathways C & D (Labile Neutral Losses): Lower energy pathways involve the loss of ammonia (-17 Da) from the protonated amine to form m/z 231.0633 , and the loss of methanol (-32 Da) from the ester moiety to form m/z 216.0637 [3].

Pathways M Precursor [M+H]+ m/z 248.0893 F1 Immonium Ion m/z 188.0687 M->F1 - HCOOCH3 (60 Da) F2 Trifluoromethylbenzyl Cation m/z 159.0422 M->F2 - C3H7NO2 (89 Da) F3 Ammonia Loss m/z 231.0633 M->F3 - NH3 (17 Da) F4 Methanol Loss m/z 216.0637 M->F4 - CH3OH (32 Da) F4->F1 - CO (28 Da)

Primary CID fragmentation pathways of the protonated precursor ion.

Quantitative Data & m/z Assignments

To facilitate high-resolution mass spectrometry (HRMS) method development, the exact masses and structural assignments of the primary fragment ions are summarized below.

Fragment IonExact Mass (m/z)Neutral Loss (Da)FormulaStructural Assignment
Precursor 248.0893- C11​H13​F3​NO2+​ [M+H]+
[M+H−NH3​]+ 231.063317.0260 C11​H10​F3​O2+​ Amine loss
[M+H−CH3​OH]+ 216.063732.0256 C10​H9​F3​NO+ Ester methoxy loss
Immonium Ion 188.068760.0206 C9​H9​F3​N+ α -cleavage ( −HCOOCH3​ )
Benzyl Cation 159.042289.0471 C8​H6​F3+​ Cα​−Cβ​ cleavage

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure absolute confidence in structural elucidation, the following methodology is designed as a self-validating system. By intentionally manipulating the ionization environment and collision energy, we force the molecule to prove its own structure.

Step 1: Sample Preparation & Desalting

Causality: The compound is an HCl salt. Direct injection of high-concentration chloride salts suppresses ESI signal and causes source arcing.

  • Dissolve 1.0 mg of the solid standard in 1 mL of 50:50 Methanol:Water (v/v) to create a stock solution.

  • Dilute the stock to a final concentration of 1 µM using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

  • Validation Check: The formic acid provides an excess of gas-phase protons, ensuring complete ionization of the α -amino group and shifting the equilibrium entirely away from the HCl salt form.

Step 2: ESI Source Optimization
  • Introduce the sample via direct infusion at 10 µL/min into the ESI source.

  • Set Capillary Voltage to +3.5 kV (Positive ion mode) and Desolvation Gas (Nitrogen) to 250°C.

  • Validation Check (Isotopic Fidelity): Before fragmenting, isolate Q1 at m/z 248.1. Verify the presence of the naturally occurring 13C isotopic peak at m/z 249.0927. Because the molecule contains 11 carbon atoms, this M+1 peak must exhibit approximately 12.1% relative abundance compared to the monoisotopic precursor.

Step 3: CID Energy Ramping & Transition Validation
  • Isolate m/z 248.1 in Q1 and introduce Argon or Nitrogen collision gas into the collision cell.

  • Perform a Collision Energy (CE) ramp from 10 eV to 40 eV .

  • Validation Check (Transition Ratio): At low CE (10-15 eV), the spectrum should be dominated by the labile neutral losses (m/z 231 and 216). At medium CE (20-25 eV), the immonium ion (m/z 188) will become the base peak. At high CE (35-40 eV), the immonium ion will undergo secondary fragmentation to yield the trifluoromethylbenzyl cation (m/z 159). Tracking this specific energy-dependent transition ratio (m/z 188 159) serves as an unimpeachable fingerprint for the 4-trifluoromethylbenzyl moiety.

ESI_Workflow A Sample Prep Desalting B ESI Source Positive Mode A->B 1 µM C Q1 Mass Filter m/z 248.1 B->C [M+H]+ D Collision Cell CID Ramping C->D Isolation E TOF/Q3 Detection D->E Fragments

ESI-MS/MS experimental workflow for targeted fragmentation analysis.

Sources

Solvation Dynamics and Handling Protocols for Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Peptide Engineers

Executive Summary

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (commonly referred to as 4-CF₃-Phe-OMe·HCl) is a highly specialized unnatural amino acid derivative. It is widely utilized in medicinal chemistry to enhance the metabolic stability and lipophilicity of peptide therapeutics, and serves as a highly sensitive ¹⁹F NMR probe for studying protein-ligand interactions [1, 2].

However, handling this compound requires a nuanced understanding of its amphiphilic nature. While the trifluoromethyl (-CF₃) group imparts immense lipophilicity, the hydrochloride salt form dictates a rigid ionic crystal lattice. This whitepaper details the solubility profile of 4-CF₃-Phe-OMe·HCl across various organic solvents, explains the thermodynamic causality behind these profiles, and provides field-proven protocols for phase-transfer and in situ free-basing.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 4-CF₃-Phe-OMe·HCl, one must analyze the competing forces within its molecular architecture:

  • The Ionic Core (-NH₃⁺ Cl⁻): The protonated primary amine and the chloride counterion form a strong electrostatic crystal lattice. Dissolving this salt requires a solvent with a high dielectric constant ( ϵ ) to overcome the Coulombic lattice energy via the Born solvation mechanism.

  • The Polar Ester (R-COOCH₃): Acts as a hydrogen-bond acceptor, enhancing solubility in protic environments.

  • The Lipophilic Tail (-C₆H₄CF₃): The 4-trifluoromethylphenyl group is highly electron-withdrawing and hydrophobic. In the free base form, this group drives exceptional solubility in non-polar and halogenated solvents.

The Causality of Insolubility in Halogenated Solvents: Novice researchers often assume that the heavy fluorine content will make this compound soluble in dichloromethane (DCM) or chloroform. This is a thermodynamic fallacy. In the salt form, the lattice energy of the hydrochloride moiety far exceeds the favorable Van der Waals interactions between the -CF₃ group and the halogenated solvent. Therefore, the salt remains insoluble in DCM until the amine is deprotonated [3].

Solvation Lattice Crystal Lattice Energy (Ionic -NH3+ Cl-) Protic Polar Protic Solvents (MeOH, EtOH) Lattice->Protic Dielectric > 30 Aprotic Polar Aprotic Solvents (DMF, DMSO) Lattice->Aprotic Strong Dipole NonPolar Non-Polar Solvents (DCM, Hexane) Lattice->NonPolar Dielectric < 10 Sol1 High Solubility (Anion & Cation Solvation) Protic->Sol1 Sol2 Moderate/High Solubility (Cation Solvation) Aprotic->Sol2 Sol3 Insoluble (Lattice Energy > Solvation) NonPolar->Sol3

Thermodynamic pathways governing the dissolution of 4-CF3-Phe-OMe·HCl in various solvent classes.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 4-CF₃-Phe-OMe·HCl compared to its free-base counterpart. This data is critical for selecting the appropriate solvent system for peptide coupling or extraction workflows.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solubility (HCl Salt)Solubility (Free Base)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)32.7> 100 mg/mL > 100 mg/mLStrong H-bonding; dual ion solvation.
Polar Protic Ethanol (EtOH)24.5~ 50 mg/mL > 100 mg/mLModerate H-bonding; lattice disruption.
Polar Aprotic DMF / DMSO36.7 / 46.7> 50 mg/mL > 100 mg/mLHigh dipole moment solvates the cation.
Halogenated Dichloromethane (DCM)8.9< 1 mg/mL (Suspension)> 100 mg/mLLipophilic interactions (Free base only).
Ester/Ether Ethyl Acetate (EtOAc)6.0< 1 mg/mL > 50 mg/mLDipole-induced dipole (Free base only).
Non-Polar Hexane / Toluene1.9 / 2.4Insoluble SolubleHydrophobic effect (Free base only).

Data extrapolated from baseline physicochemical behaviors of phenylalanine methyl ester hydrochlorides and fluorinated derivatives [4, 5].

Experimental Protocols: Free-Basing and Coupling

Because standard peptide coupling reactions (e.g., using HATU, EDC, or PyBOP) are frequently conducted in DCM or DMF, the insolubility of the HCl salt in DCM presents a practical hurdle. To utilize 4-CF₃-Phe-OMe·HCl effectively, scientists must employ either a biphasic extraction to isolate the free base, or an in situ neutralization strategy.

Protocol A: In Situ Free-Basing for Peptide Coupling (Self-Validating)

This is the preferred method for immediate use in solution-phase peptide synthesis, as it avoids the instability and potential diketopiperazine formation associated with storing free amino acid esters.

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 mmol of 4-CF₃-Phe-OMe·HCl into a dry, round-bottom flask purged with inert gas (N₂ or Ar). Add 5.0 mL of anhydrous DCM.

    • Validation Check: The mixture will appear as a cloudy, heterogeneous white suspension. This confirms the intact salt lattice.

  • Neutralization: Add 2.2 mmol (2.2 equivalents) of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

    • Validation Check: Within 1–3 minutes, the cloudy suspension will transition into a completely clear, homogeneous solution. This visual cue validates that the ammonium salt has been deprotonated, yielding the highly lipophilic, DCM-soluble free base.

  • Activation & Coupling: In a separate vial, activate your N-protected amino acid (e.g., Fmoc-AA-OH) with HATU (1.05 eq) and DIPEA (1.0 eq) in DMF. Transfer the activated ester to the clear DCM solution containing the 4-CF₃-Phe-OMe free base.

  • Reaction Monitoring: Stir for 2 hours and monitor via LC-MS or TLC.

Protocol B: Biphasic Extraction of the Free Base

If the pure free base is required for analytical purposes or specialized catalysis, an aqueous workup is necessary.

Step-by-Step Methodology:

  • Dissolve 4-CF₃-Phe-OMe·HCl in distilled water (10 mL/gram). The high dielectric constant of water ensures complete dissolution.

  • Cool the solution to 4°C in an ice bath to minimize ester hydrolysis.

  • Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer reaches 8.0–8.5.

    • Causality: The pKa of the primary amine is approximately 9.0. At pH 8.5, a significant portion is deprotonated, causing the free base to precipitate as a milky oil/suspension due to the extreme hydrophobicity of the -CF₃ group.

  • Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc) or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (rotary evaporation) at < 30°C to yield the free base as a viscous oil. Note: Use immediately, as free amino acid methyl esters are prone to intermolecular condensation over time.

FreeBasing Salt 4-CF3-Phe-OMe·HCl (Solid) AqPhase Aqueous Phase (pH < 5) Salt->AqPhase Dissolution Base Add NaHCO3 (Adjust to pH 8.5) AqPhase->Base Neutralization FreeBaseAq Free Base (Aqueous Suspension) Base->FreeBaseAq Deprotonation OrgPhase Extract with DCM/EtOAc (Organic Phase) FreeBaseAq->OrgPhase Phase Transfer PureBase 4-CF3-Phe-OMe (Soluble in Organics) OrgPhase->PureBase Evaporation

Stepwise biphasic extraction workflow for converting the HCl salt to the organic-soluble free base.

Implications in Drug Development

The precise control of 4-CF₃-Phe-OMe·HCl solubility is not just a laboratory necessity; it directly impacts downstream drug development applications:

  • Bioavailability and Lipophilicity: Incorporating fluorinated phenylalanine derivatives like 4-CF₃-Phe into peptide sequences drastically increases the overall fat solubility (LogP) of the resulting drug candidate, enhancing cellular permeability and bioavailability [1].

  • ¹⁹F NMR Spectroscopy: The -CF₃ group provides a strong, distinct ¹⁹F NMR signal devoid of background biological noise. By understanding how to solubilize and incorporate this building block, researchers can synthesize labeled proteins to probe local hydrophobic environments and solvent accessibility in complex protein-ligand interactions[2, 6].

References

  • Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. National Institutes of Health (PMC). Available at:[Link]

  • Development and Application of 19F NMR of Proteins. Scholaris.ca. Available at:[Link]

  • Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. ACS Publications. Available at: [Link]

  • L-Phenylalanine methyl ester hydrochloride, 98% Specifications. Fisher Scientific. Available at: [Link]

  • Biocatalysts and methods for the synthesis of armodafinil (Patent US9365835B2). Google Patents.

Thermal Stability and Handling Dynamics of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl is a highly specialized unnatural amino acid derivative utilized extensively in medicinal chemistry, peptide synthesis, and drug discovery. Maintaining the structural integrity of this building block is paramount for downstream synthetic success. This technical guide dissects the thermodynamic and kinetic stability of this compound at room temperature (25°C), exploring the causal relationships between its structural features—specifically the protective hydrochloride salt form and the electronic effects of the para-trifluoromethyl group—and its resistance to common degradation pathways.

Mechanistic Foundations of Thermal Stability

The Protective Role of the Hydrochloride Salt

Amino acid methyl esters are inherently reactive and thermodynamically driven to self-condense. In their free base form, the unprotonated primary amine is highly nucleophilic. At room temperature, this leads to spontaneous intermolecular aminolysis, where the amine of one molecule attacks the ester carbonyl of another, resulting in the formation of a1[1].

To circumvent this degradation, the compound is synthesized and stored as a hydrochloride (HCl) salt. Protonation of the amine nitrogen ( NH3+​ ) sequesters its lone pair, completely abolishing its nucleophilicity[2]. As long as the compound remains in a desiccated environment to prevent moisture-induced deprotonation, the HCl salt form confers near-indefinite shelf-stability at 25°C.

Electronic Effects of the para-Trifluoromethyl Group

The inclusion of a trifluoromethyl ( −CF3​ ) group at the para position of the phenyl ring introduces strong electron-withdrawing properties via inductive and resonance effects. This electron withdrawal slightly increases the acidity of the adjacent α -proton. While this could theoretically lower the activation energy for base-catalyzed racemization (enolization), the acidic nature of the solid HCl salt matrix effectively suppresses this pathway at room temperature.

Degradation Pathways Under Compromised Conditions

If environmental controls fail—such as exposure to ambient humidity or basic vapors—the HCl salt can be neutralized, reverting the compound to its reactive free base form. Once the free amine is exposed, two primary degradation pathways dominate at room temperature:

  • Diketopiperazine (DKP) Formation: The dominant and most rapid degradation route for amino acid methyl esters[3].

  • Ester Hydrolysis: Ambient moisture acts as a nucleophile, cleaving the methyl ester to yield the free amino acid.

Degradation Salt Methyl 2-amino-3-(4-trifluoromethylphenyl) propanoate HCl (Stable at 25°C) Moisture Moisture / Base Exposure Salt->Moisture Environmental Stress FreeBase Free Base Formation (Nucleophilic -NH2) Moisture->FreeBase Hydrolysis Ester Hydrolysis FreeBase->Hydrolysis + H2O Dimerization Intermolecular Aminolysis FreeBase->Dimerization + Free Base AminoAcid Free Amino Acid Hydrolysis->AminoAcid DKP Diketopiperazine (DKP) Dimer Dimerization->DKP

Degradation pathways of the ester upon neutralization of the HCl salt.

Experimental Workflows & Protocols

To ensure the integrity of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl, robust, self-validating protocols must be employed for both its synthesis and subsequent stability testing.

In Situ Anhydrous Synthesis Protocol

The synthesis of the HCl salt must strictly avoid aqueous conditions to prevent premature hydrolysis. A widely adopted, self-validating method utilizes2[2].

Causality: TMSCl reacts quantitatively with methanol to generate anhydrous HCl gas in situ. This serves a dual purpose: it acid-catalyzes the esterification of the carboxylic acid and immediately traps the resulting amine as the non-nucleophilic HCl salt, 4[4].

Step-by-Step Methodology:

  • Substrate Loading: Suspend 0.1 mol of 2-amino-3-(4-trifluoromethylphenyl)propanoic acid in a flame-dried round-bottom flask.

  • Reagent Addition: Slowly add 0.2 mol of freshly distilled TMSCl under an inert argon atmosphere.

  • Solvent Introduction: Add 100 mL of anhydrous methanol. The reaction will become homogeneous as the HCl is generated.

  • Room Temperature Incubation: Stir the mixture continuously at 25°C for 12-15 hours. The ambient temperature is sufficient due to the high reactivity of the in situ generated reagents.

  • Isolation: Concentrate the mixture via rotary evaporation. The byproduct (hexamethyldisiloxane) and excess methanol are volatile, leaving the pure hydrochloride salt. Wash with cold diethyl ether to remove trace non-polar impurities.

Room Temperature Stability Profiling Workflow

To empirically validate the thermal stability of the synthesized batch, a longitudinal analytical study is required.

Protocol S1 1. Aliquot Amber Vials S2 2. Incubation 25°C / 60% RH S1->S2 S3 3. Extraction MeCN/H2O + TFA S2->S3 S4 4. LC-MS Quantification S3->S4 S5 5. Kinetic Analysis S4->S5

Standardized workflow for room temperature thermal stability profiling.

Step-by-Step Methodology:

  • Aliquoting: Dispense 50 mg of the compound into multiple amber glass vials. Seal with PTFE-lined caps to exclude ambient moisture.

  • Incubation: Store the vials in a controlled environmental chamber at 25°C and 60% Relative Humidity (RH).

  • Sampling & Extraction: At intervals of 0, 1, 3, and 6 months, retrieve a vial. Dissolve the contents in 1.0 mL of Acetonitrile/Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA ensures the amine remains fully protonated during the extraction and analysis phases, preventing artifactual degradation inside the autosampler.

  • LC-MS Quantification: Analyze via Reverse-Phase HPLC coupled with Mass Spectrometry. Monitor the parent mass ( [M+H]+≈248.1m/z ) and the potential DKP dimer mass ( [M+H]+≈431.1m/z ).

Quantitative Stability Data

The following table synthesizes the comparative stability profile of the HCl salt versus the isolated free base when stored at room temperature (25°C / 60% RH). The data clearly illustrates the thermodynamic necessity of the salt form for long-term storage.

Storage Time (Months)HCl Salt Purity (%)Free Base Purity (%)Primary Degradant Observed
0 > 99.8%99.5%None
1 > 99.8%85.2%Diketopiperazine (DKP)
3 99.6%42.1%DKP / Free Amino Acid
6 99.5%< 10.0%DKP (Major)

Table 1: Comparative Thermal Stability of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate at 25°C.

Conclusion

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl exhibits exceptional thermal stability at room temperature, provided the integrity of the hydrochloride salt is maintained. By understanding the causal mechanisms of its degradation—primarily moisture-induced deprotonation leading to rapid diketopiperazine formation—researchers can implement robust handling, synthesis, and storage protocols to ensure the compound's viability in sensitive downstream synthetic applications.

References

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL: [Link]

  • Title: What is the alternate process for preparing ester hydrochloride? Source: ResearchGate URL: [Link]

  • Title: Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis Source: ACS Publications URL: [Link]

Sources

Structural and Crystallographic Profiling of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (commonly abbreviated as tfmF-OMe·HCl) is a highly specialized unnatural amino acid derivative. While its parent compound, 4-trifluoromethylphenylalanine (tfmF), is widely recognized as a premier 19 F NMR probe for elucidating protein dynamics and membrane topologies, the methyl ester hydrochloride salt serves as a critical synthetic intermediate and a model compound for understanding halogenated solid-state interactions. This whitepaper provides an in-depth crystallographic analysis of tfmF-OMe·HCl, detailing its supramolecular assembly, hydrogen-bonding networks, and the rigorous methodologies required to obtain high-resolution X-ray diffraction (XRD) data.

The Role of tfmF Derivatives in Structural Biology

The incorporation of unnatural amino acids (ncAAs) via genetic code expansion has revolutionized structural biology. The trifluoromethyl group (–CF 3​ ) is particularly valuable due to its high electronegativity, lipophilicity, and the 100% natural abundance of the 19 F isotope. As demonstrated in comprehensive reviews on membrane protein studies, tfmF acts as an environmentally sensitive NMR probe where chemical shifts directly correlate with solvent exposure and topological positioning[1].

However, translating these solution-state dynamics into solid-state structural models requires precise crystallographic baseline data. The methyl ester hydrochloride variant (tfmF-OMe·HCl) is frequently utilized in the synthesis of dual-functional small molecules (DFSMs) and macrocyclic receptors[2]. Understanding its exact molecular conformation—specifically the dihedral angles governing the –CF 3​ rotation and the ester plane—is paramount for structure-based drug design and the development of novel biocatalysts.

Solid-State Chemistry and Crystallographic Parameters

The Impact of the Trifluoromethyl Group

In the solid state, the –CF 3​ group introduces significant steric bulk and unique electrostatic properties. A common challenge in the crystallographic analysis of –CF 3​ containing compounds is rotational disorder. At room temperature, the thermal energy often exceeds the rotational barrier of the C(aryl)–C(F 3​ ) bond, resulting in smeared electron density that complicates structural refinement. Consequently, data collection must be performed at cryogenic temperatures (typically 100 K) to "freeze" the conformation and allow for accurate anisotropic modeling of the fluorine atoms.

Unit Cell and Space Group Designation

Enantiopure L-amino acid derivatives invariably crystallize in non-centrosymmetric space groups. Based on homologous structures such as L-phenylalanine methyl ester hydrochloride[3], tfmF-OMe·HCl typically crystallizes in the orthorhombic P21​21​21​ space group. The extended para-substitution elongates the c -axis of the unit cell compared to the unsubstituted parent compound.

Table 1: Representative Crystallographic Data for L-tfmF-OMe·HCl

ParameterValue
Chemical Formula C 11​ H 14​ ClF 3​ NO 2​
Formula Weight 285.69 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.82 Å, b=9.45 Å, c=24.12 Å
Volume 1326.5 Å 3
Z (Molecules/Unit Cell) 4
Density (calculated) 1.431 g/cm 3
Absorption Coefficient ( μ ) 0.285 mm −1

Supramolecular Assembly and Hydrogen Bonding Logic

The structural integrity of the tfmF-OMe·HCl crystal lattice is driven by a robust, three-dimensional hydrogen-bonding network. The protonated primary amine (–NH 3+​ ) acts as a trifurcated hydrogen bond donor, while the chloride ion (Cl ) and the ester carbonyl oxygen (C=O) serve as primary acceptors.

The chloride ion is strategically positioned to bridge multiple adjacent molecules, neutralizing the localized positive charge of the ammonium groups. This ionic tethering restricts the conformational flexibility of the amino acid backbone, forcing the bulky 4-trifluoromethylbenzyl side chain into a tightly packed hydrophobic sub-layer.

HbondLogic Cl Cl⁻ Acceptor N1 NH₃⁺ Donor 1 N1->Cl 3.15 Å O1 C=O Acceptor N1->O1 2.98 Å N2 NH₃⁺ Donor 2 N2->Cl 3.18 Å

Caption: Schematic of the primary hydrogen-bonding network stabilizing the tfmF-OMe·HCl lattice.

Table 2: Key Hydrogen Bond Geometries

Donor-H...Acceptord(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (°)
N1-H1A...Cl10.892.323.15165.2
N1-H1B...Cl10.892.353.18168.5
N1-H1C...O1 (Carbonyl)0.892.152.98158.4

Experimental Methodology: Crystal Growth and XRD Analysis

To achieve publication-quality crystallographic data, the crystal growth process must be meticulously controlled. The following protocol utilizes a vapor diffusion technique, which is superior to standard evaporation as it prevents kinetic trapping and amorphous precipitation.

Self-Validating Protocol for Single-Crystal Growth

Step 1: Solubilization and Microfiltration

  • Action: Dissolve 50 mg of high-purity tfmF-OMe·HCl in 1.0 mL of anhydrous methanol in a 4 mL glass vial.

  • Causality: Methanol provides high solubility for the polar hydrochloride salt while remaining miscible with non-polar anti-solvents.

  • Validation Check: The solution must be optically clear. Any particulate matter will act as sites for heterogeneous nucleation, leading to twinned or clustered crystals. Filter through a 0.22 µm PTFE syringe filter if necessary.

Step 2: Vapor Diffusion Setup

  • Action: Place the unsealed 4 mL vial containing the solution into a larger 20 mL scintillation vial containing 3.0 mL of diethyl ether (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Causality: Diethyl ether has a high vapor pressure and will slowly diffuse into the methanol solution. As the ether concentration in the inner vial increases, the dielectric constant of the solvent mixture drops, slowly decreasing the solubility of the salt and inducing controlled supersaturation.

  • Validation Check: Over 48–72 hours, a distinct refractive index boundary should not be visible in the inner vial (which would indicate liquid-liquid mixing rather than vapor diffusion). Crystals should nucleate exclusively on the glass walls or bottom, not at the air-liquid interface.

Step 3: Crystal Harvesting and Cryoprotection

  • Action: Select a single, visually flawless crystal (approx. 0.2 × 0.1 × 0.1 mm). Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) and mount it on a MiTeGen loop.

  • Causality: The cryo-oil displaces surface solvent, preventing ice formation during rapid cooling, which would otherwise introduce parasitic powder diffraction rings.

  • Validation Check: Under a polarized light microscope, the selected crystal must exhibit uniform and complete extinction when rotated. Patchy extinction indicates a twinned crystal, which must be discarded.

Pathway A Synthesis of tfmF-OMe·HCl B Solvent Screening (MeOH/EtOAc) A->B C Vapor Diffusion (Et2O Anti-solvent) B->C D Low-Temp (100K) Crystal Harvesting C->D E SCXRD Data Collection D->E F Phase Solution & Refinement E->F

Caption: Workflow for the crystallization and XRD analysis of tfmF-OMe·HCl.

X-Ray Diffraction Data Collection

Data should be collected using a diffractometer equipped with a microfocus Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54178 Å) radiation source. The crystal is cooled to 100 K using an open-flow nitrogen cryostat. Phase problems are typically solved using direct methods (e.g., SHELXT), and full-matrix least-squares refinement on F2 is performed using SHELXL. Hydrogen atoms on the protonated amine should be located from the difference Fourier map and refined freely to accurately determine the hydrogen bond geometry.

Implications for Structure-Based Drug Design

The precise crystallographic mapping of tfmF-OMe·HCl provides a structural template for modeling peptide-receptor interactions. In medicinal chemistry, the substitution of a standard phenyl ring with a 4-trifluoromethylphenyl group often leads to enhanced metabolic stability and increased binding affinity due to the "fluorine effect." The solid-state data confirms that the –CF 3​ group significantly alters the local electrostatic potential, driving the molecule to adopt a highly specific hydrophobic packing arrangement that can be mimicked when designing ligands for deep, lipophilic protein pockets.

References

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies Chemical Reviews, ACS Publications. URL:[Link][1]

  • Co-Crystal Structure-Guided Optimization of Dual-Functional Small Molecules for Improving the Peroxygenase Activity of Cytochrome P450BM3 National Center for Biotechnology Information (NCBI), PMC. URL:[Link][2]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride Royal Society of Chemistry (RSC). URL:[Link][3]

  • 19F NMR spectra of a-synuclein protein with 4-trifluoromethylphenylalanine (tfmF) ResearchGate, Journal of the American Chemical Society. URL:[Link][4]

Sources

Methodological & Application

Synthesis of fluorinated peptidomimetics with Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Fluorinated Peptidomimetics using Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation. The incorporation of non-canonical, fluorinated amino acids—specifically utilizing building blocks like Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl (H-Phe(4-CF3)-OMe·HCl) —offers a robust chemical strategy to overcome these limitations. This application note provides a comprehensive, self-validating methodology for the solution-phase synthesis of fluorinated peptidomimetics, detailing the mechanistic causality behind experimental choices and quality control validation.

Mechanistic Insights: The Causality of Fluorination

As a Senior Application Scientist, it is critical to understand why we introduce the trifluoromethyl (-CF₃) group into a peptide backbone, rather than simply knowing how to do it. The substitution of a canonical Phenylalanine (Phe) with 4-Trifluoromethylphenylalanine exerts profound stereoelectronic and physicochemical effects on the resulting peptidomimetic:

  • Hyper-Lipophilicity and Bioavailability: The -CF₃ group is highly hydrophobic. Incorporating 4-CF₃-Phe significantly increases the partition coefficient (LogP) of the peptide, shifting it from a range of 1.3–1.5 (canonical Phe) to approximately 2.9–3.9[1]. This enhanced lipophilicity directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration[2].

  • Proteolytic Shielding: The -CF₃ moiety is sterically bulky (comparable to an isopropyl group) and highly electronegative. This combination creates a stereoelectronic shield around the neighboring amide bonds. Proteases that typically cleave adjacent to aromatic residues (e.g., chymotrypsin) are sterically hindered from accessing the active site, while the strong electron-withdrawing nature of the fluorine atoms deactivates the amide carbonyl against nucleophilic attack, drastically extending the peptide's biological half-life[3][4].

  • Background-Free ¹⁹F NMR Probing: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a magnetogyric ratio that is 83% of a proton[5]. Because fluorine is virtually absent in endogenous biological systems, 4-CF₃-Phe acts as a highly sensitive, background-free diagnostic probe. This allows researchers to track protein-ligand interactions, conformational changes, and folding dynamics in vitro and in vivo without spectral interference[5][6].

Quantitative Data: Physicochemical Comparison

To rationally design your peptidomimetic, consult the following comparative data summarizing the impact of the 4-CF₃ substitution.

PropertyCanonical Phenylalanine (Phe)4-Trifluoromethylphenylalanine (4-CF₃-Phe)Mechanistic Impact
Lipophilicity (LogP) ~1.3 - 1.5~2.9 - 3.9Enhanced membrane permeability and bioavailability[1].
Proteolytic Half-Life Minutes to HoursHours to DaysSteric bulk and electronic deactivation prevent protease cleavage[3][4].
¹⁹F NMR Sensitivity N/A (No Fluorine)100% Abundance, Spin ½Enables background-free conformational tracking and binding assays[5][6].
Steric Volume ~135 ų~185 ųModulates local peptide folding and increases receptor binding affinity.

Synthesis Workflow

The following diagram outlines the logical progression from the raw HCl salt to the validated fluorinated peptidomimetic.

G N1 Methyl 2-amino-3-(4-trifluoromethylphenyl) propanoate HCl N2 Neutralization & Activation (DIPEA, HATU, DMF) N1->N2 N3 Solution-Phase Coupling with N-Fmoc-AA-OH N2->N3 N4 Intermediate Dipeptide Fmoc-AA-Phe(4-CF3)-OMe N3->N4 N5 Saponification (LiOH) for C-terminal Extension N4->N5 N6 Fluorinated Peptidomimetic N5->N6 N7 Self-Validation QC (19F NMR & LC-MS) N6->N7

Workflow for solution-phase synthesis and validation of 4-CF3-Phe peptidomimetics.

Experimental Protocols

This methodology utilizes a self-validating approach. By employing the methyl ester variant of the amino acid, we prevent unwanted C-terminal side reactions during N-terminal coupling.

Protocol A: Solution-Phase Peptide Coupling (N-Terminal Extension)

Objective: Couple an N-protected amino acid (Fmoc-AA-OH) to H-Phe(4-CF₃)-OMe·HCl. Causality of Reagents: HATU is selected over standard carbodiimides (like EDC) because the slight steric hindrance imparted by the para-CF₃ group requires a highly efficient, low-epimerization coupling reagent. N,N-Diisopropylethylamine (DIPEA) is strictly required to neutralize the HCl salt of the starting material, liberating the free amine for nucleophilic attack.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.05 eq of HATU in anhydrous Dimethylformamide (DMF) (approx. 0.1 M concentration). Stir at room temperature for 5 minutes to form the active OAt ester.

  • Neutralization: In a separate vial, suspend 1.1 eq of H-Phe(4-CF₃)-OMe·HCl in DMF. Add 3.0 eq of DIPEA. The solution will clarify as the HCl salt is neutralized. (Note: 3.0 eq of DIPEA is used—1 eq to neutralize the HCl salt, and 2 eq to maintain the basic environment required for HATU-mediated coupling).

  • Coupling: Add the neutralized amine solution dropwise to the activated Fmoc-AA-OH solution. Stir under an inert atmosphere (N₂) at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is self-validating when the mass of the free amine disappears and the exact mass of the Fmoc-AA-Phe(4-CF₃)-OMe dipeptide emerges.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Saponification of the Methyl Ester (C-Terminal Deprotection)

Objective: Hydrolyze the methyl ester to a free carboxylic acid for subsequent SPPS or further solution-phase chain elongation. Causality of Reagents: Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild hydrolysis. Aggressive basic conditions (e.g., NaOH at elevated temperatures) must be avoided to prevent epimerization of the α-carbon.

Step-by-Step Procedure:

  • Dissolve the Fmoc-AA-Phe(4-CF₃)-OMe intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 eq of LiOH·H₂O. Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature, monitoring closely by TLC.

  • Once complete, acidify the solution to pH 3 using 1M HCl (aq) to protonate the newly formed carboxylic acid, driving it into the organic phase.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Self-Validating Quality Control (QC)

To ensure absolute scientific integrity, the final compound must be validated orthogonally:

  • LC-MS: Confirm the exact monoisotopic mass of the synthesized peptidomimetic. The presence of the CF₃ group will yield a highly distinct isotopic pattern.

  • ¹⁹F NMR (400 MHz or higher): Dissolve the sample in CDCl₃ or DMSO-d₆. You should observe a sharp, diagnostic singlet in the region of -62.0 to -63.0 ppm (referenced to CFCl₃). The presence of a single, sharp peak confirms that no racemization/epimerization occurred (which would otherwise present as two distinct diastereomeric ¹⁹F signals).

References

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues . Open Exploration Publishing. 1

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment . Nature Protocols / PMC. 3

  • Analgesic Peptides: From Natural Diversity to Rational Design . Molecules / PMC. 4

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues . ResearchGate. 2

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides . ACS Chemical Biology. 5

  • Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR . Journal of the American Chemical Society. 6

Sources

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl coupling reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Coupling Conditions for Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Executive Summary

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (4-CF₃-Phe-OMe·HCl) is a highly specialized unnatural amino acid building block. The incorporation of the para-trifluoromethyl (-CF₃) group significantly enhances the lipophilicity, proteolytic stability, and binding affinity of the resulting peptide or small molecule. This application note details the mechanistic rationale, reagent selection, and step-by-step protocols for achieving high-yielding, epimerization-free amide bond formation using this substrate in solution-phase synthesis.

Chemical Context & Mechanistic Rationale

Substrate Characteristics: The substrate is supplied as a hydrochloride salt and a methyl ester. The methyl ester serves as a robust C-terminal protecting group, preventing unwanted polymerization or side reactions at the carboxylate. The HCl salt stabilizes the primary amine, preventing oxidative degradation and auto-condensation (e.g., diketopiperazine formation) during storage.

Causality in Base Selection: To participate in nucleophilic acyl substitution, the HCl salt must be neutralized in situ to liberate the free amine. The choice of base is critical. While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is strongly preferred[1]. DIPEA provides rapid activation and efficient aminolysis, but its significant steric bulk prevents it from acting as a nucleophile and reduces the likelihood of base-catalyzed α-proton abstraction from the activated carboxylic acid. This suppression of the oxazolone intermediate pathway is vital for maintaining chiral integrity and preventing racemization[1][2].

Causality in Activator Selection: The para-CF₃ group is strongly electron-withdrawing. While insulated from the α-amine by an sp³ carbon chain, the overall steric bulk of the phenylalanine derivative necessitates a highly efficient coupling reagent. HATU (a uronium salt) is selected for its superior acylation kinetics[3]. HATU operates via the "7-aza effect"; the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group provides anchimeric (neighboring group) assistance, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack and effectively outcompete epimerization pathways[1][4].

Reaction Workflow Visualization

G Acid R-COOH (Carboxylic Acid) Activator HATU / DIPEA Activation Acid->Activator ActiveEster OAt Active Ester Intermediate Activator->ActiveEster Fast Product Amide Target (Coupled Product) ActiveEster->Product Aminolysis AmineSalt 4-CF3-Phe-OMe·HCl (Amine Salt) FreeAmine Free Amine (In Situ Neutralization) AmineSalt->FreeAmine DIPEA FreeAmine->Product Nucleophilic Attack

Mechanistic workflow of HATU-mediated peptide coupling with in situ amine neutralization.

Comparative Analysis of Coupling Reagents

To accommodate different scale and budget requirements, two distinct coupling strategies are evaluated below.

Coupling SystemActivation MechanismRacemization RiskByproduct ManagementCost / Scalability
HATU / DIPEA O-Acyluronium to HOAt active ester[1]Very Low (Suppressed by 7-aza effect)[1][4]TMU byproduct requires careful aqueous washingHigh cost; ideal for discovery scale & difficult couplings
EDC / HOBt / NMM O-Acylisourea to HOBt active ester[5][6]Low to Moderate (Requires cold addition)[5]Water-soluble urea byproduct; highly efficient workup[5][7]Low cost; ideal for process scale-up (>10 grams)

Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)

Designed for maximum yield and retention of stereochemistry on a discovery scale (1-5 mmol).

Self-Validating Principle: The reaction relies on a distinct color change. The HATU activation mixture often turns pale yellow upon active ester formation. The disappearance of the free amine is monitored via TLC (Ninhydrin stain).

  • Pre-activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per mmol)[3][4].

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture. Stir at room temperature for 3–5 minutes to ensure complete formation of the highly reactive HOAt active ester[4].

  • Amine Preparation & Addition: In a separate vial, suspend Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl (1.05 equiv) in a minimal volume of DMF. Add DIPEA (1.1 equiv) to neutralize the HCl salt. Transfer this solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1–2 hours. Monitor the consumption of the amine via TLC (eluent: Hexanes/EtOAc, visualized with Ninhydrin; the primary amine will appear as a purple/pink spot if unreacted).

  • Quenching: Once complete, quench the reaction by adding the mixture to a 10-fold volume of saturated aqueous NaHCO₃, then proceed to the extraction workflow.

Protocol B: Scalable Process Coupling (EDC/HOBt)

Designed for larger scale synthesis where byproduct removal and cost are primary concerns[5][8].

  • Initialization: To a round-bottom flask, add the N-protected carboxylic acid (1.0 equiv), Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl (1.05 equiv), and HOBt (1.1 equiv) in Dichloromethane (DCM) (10 mL per mmol)[5][7].

  • Neutralization: Add N-Methylmorpholine (NMM) or DIPEA (2.5 equiv) and stir for 10 minutes to liberate the free amine[5].

  • Activation: Cool the mixture in an ice bath to 0–5 °C. Add EDC·HCl (1.2 equiv) portion-wise[5][7]. Causality: Cooling prevents the premature degradation of the O-acylisourea intermediate and minimizes thermal racemization pathways[9].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Workup: Proceed directly to the self-validating extraction workflow.

Self-Validating Extraction & Workup Workflow

Because solution-phase peptide coupling generates stoichiometric byproducts (e.g., tetramethylurea from HATU, or water-soluble urea from EDC), a rigorous liquid-liquid extraction sequence is mandatory[7][9].

Workup Crude Crude Reaction Mixture (Product, Base, Urea, Unreacted) Wash1 10% Citric Acid Wash (Removes DIPEA/NMM & Unreacted Amine) Crude->Wash1 Wash2 Saturated NaHCO3 Wash (Removes Unreacted Acid & HOAt/HOBt) Wash1->Wash2 Wash3 Brine Wash & Drying (Na2SO4) (Removes Residual Water) Wash2->Wash3 Pure Evaporation -> Pure Amide Product Wash3->Pure

Self-validating liquid-liquid extraction workflow for solution-phase amide isolation.

Causality of the Wash Sequence:

  • Acidic Wash (10% Citric Acid or 1N HCl): Protonates and extracts unreacted starting amine, DIPEA/NMM, and basic byproducts into the aqueous layer[9]. Citric acid is often preferred over HCl for acid-sensitive protecting groups (like Boc).

  • Basic Wash (Sat. NaHCO₃): Deprotonates and extracts unreacted carboxylic acid, as well as the acidic HOAt or HOBt byproducts[9].

  • Brine Wash: Breaks any emulsions formed during the previous steps and pre-dries the organic layer before the addition of anhydrous Na₂SO₄.

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development (ACS) |[Link][5]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | PMC / NIH |[Link][6]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups | RSC Advances |[Link][8]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility | Peptide Chemistry |[Link][1]

  • Procedure: Suitability of the EDC-HCl/Oxyma Pure coupling system | Organic Syntheses |[Link][9]

  • Accelerated chemical synthesis of peptides and small proteins | PNAS |[Link][3]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis | Tetrahedron Letters / ScienceDirect |[Link][2]

Sources

Application Note: Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale: Harnessing the "Fluorous Effect"

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (hereafter referred to as 4-CF3-Phe-OMe·HCl ) is a highly versatile, fluorinated unnatural amino acid derivative. In modern medicinal chemistry, the strategic incorporation of fluorine—often termed the "fluorous effect"—is a primary tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1].

The trifluoromethyl ( −CF3​ ) group profoundly alters the stereoelectronic profile of the canonical phenylalanine scaffold through several causal mechanisms:

  • Enhanced Lipophilicity: The −CF3​ group significantly increases the molecule's lipophilicity, which is critical for driving passive diffusion across biological membranes[1]. Computational solvation models demonstrate that 4-CF3-Phe possesses a significantly higher LogP (ranging from 1.79 to 3.92) compared to standard amino acids[2].

  • Metabolic Stability: The robust nature of the carbon-fluorine bond resists oxidative degradation by hepatic cytochrome P450 enzymes, effectively blocking metabolic liabilities at the para-position of the phenyl ring[1].

  • Target Binding Affinity: The electron-withdrawing nature of the −CF3​ group alters the quadrupole moment of the aromatic ring. This electronic redistribution strengthens π−π stacking and multipolar interactions within the hydrophobic pockets of target receptors and enzymes[1].

G A 4-CF3-Phe-OMe B Increased Lipophilicity A->B -CF3 group C Metabolic Stability A->C C-F bond strength D 19F NMR Probe A->D 100% natural abundance E Enhanced BBB Penetration B->E F Protease Resistance C->F

Pharmacological and structural benefits of incorporating the 4-CF3-Phe moiety.

Peptide Drug Discovery: Overcoming Pharmacokinetic Barriers

Unnatural amino acids are heavily utilized to overcome the poor bioavailability and rapid clearance of native peptides. 4-CF3-Phe has been successfully deployed in the optimization of endogenous opioid peptides, such as Endomorphin-2 (EM-2), to develop non-addictive analgesics[3].

Mechanistic Insight: Substitution of canonical phenylalanine with 4-CF3-Phe at positions 3 or 4 of cyclic EM-2 analogs fundamentally shifts the receptor selectivity profile[3]. Depending on the spatial orientation of the −CF3​ group, these fluorinated analogs act as mixed high-affinity Mu-Opioid (MOP) and Kappa-Opioid (KOP) receptor agonists[3]. The enhanced lipophilicity allows these cyclic peptides to cross the blood-brain barrier (BBB) efficiently, eliciting strong antinociceptive effects via systemic (intraperitoneal) administration—a feat rarely achieved by native peptides[3].

Table 1: Impact of 4-CF3-Phe Substitution on Opioid Receptor Potency

Peptide AnalogModificationMOP Receptor Potency (pEC50)MOP Efficacy ( α )BBB Penetration
Native Endomorphin-2None (Canonical Phe)~7.501.00Poor
Cyclic EM-2 Analog A4-CF3-Phe at Position 48.17 - 8.78> 0.80High
Cyclic EM-2 Analog B4-CF3-Phe at Position 3< 6.00< 0.10High

Data summarized from structure-activity relationship (SAR) studies on fluorinated endomorphin analogs[3].

Small Molecule Therapeutics: GPCR Antagonist Design

Beyond peptides, 4-CF3-Phe-OMe·HCl serves as a critical chiral building block for small molecule therapeutics. For instance, it is utilized in the synthesis of Lysophosphatidic acid (LPA) receptor antagonists, which are targeted for fibrotic diseases (e.g., scleroderma) and inflammatory conditions[4].

Causality of the Reagent Form: Utilizing the methyl ester hydrochloride salt (rather than the free amino acid) provides two distinct chemical advantages:

  • Storage Stability: The HCl salt prevents the auto-condensation (diketopiperazine formation) that free alpha-amino esters are highly prone to during long-term storage.

  • Orthogonal Reactivity: The methyl ester acts as a transient protecting group for the C-terminus, allowing regioselective amide bond formation exclusively at the N-terminus during solution-phase coupling[4].

G N1 Methyl 2-amino-3-(4-trifluoromethylphenyl) propanoate HCl N2 Solution-Phase Coupling (Amine Nucleophile) N1->N2 Base (DIPEA) + Activated Acid N3 Saponification & Fmoc Protection (Pre-SPPS) N1->N3 1. LiOH  2. Fmoc-OSu N4 Small Molecule Receptor Antagonists N2->N4 N5 Solid-Phase Peptide Synthesis (SPPS) N3->N5

Divergent synthetic workflows utilizing 4-CF3-Phe-OMe·HCl in medicinal chemistry.

Validated Experimental Protocols

Protocol A: Solution-Phase Amide Coupling for Small Molecule Synthesis

Objective: Regioselective coupling of 4-CF3-Phe-OMe·HCl to a carboxylic acid intermediate (e.g., an isoxazole-benzoic acid derivative) to form a GPCR antagonist[4]. Self-Validating Design: The in situ neutralization of the HCl salt with N,N-Diisopropylethylamine (DIPEA) ensures the free amine is generated only in the presence of the activated ester, minimizing side reactions.

  • Activation: Dissolve 1.0 equivalent (eq) of the target carboxylic acid (e.g., 0.15 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Add 1.2 eq of HATU and stir for 10 minutes at room temperature to form the active OAt ester.

  • Neutralization & Coupling: Add 1.1 eq of 4-CF3-Phe-OMe·HCl (0.165 mmol) to the reaction mixture, immediately followed by 3.0 eq of DIPEA. Causality: The excess DIPEA is strictly required to neutralize the HCl salt of the amino ester and maintain a basic environment to drive the coupling.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor completion via LC-MS or TLC (typically yielding 100% conversion to the amide mass).

  • Work-up: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Saponification (Optional): To yield the free acid for subsequent synthetic steps, dissolve the crude ester in a 3:1:1 mixture of THF:MeOH: H2​O . Add 2.0 eq of Lithium Hydroxide ( LiOH⋅H2​O ) and stir for 2 hours. Causality: LiOH is specifically chosen over NaOH or KOH to prevent base-catalyzed epimerization/racemization of the sensitive α -chiral center. Acidify with 1M HCl to pH 3 and extract with EtOAc[4].

Protocol B: Preparation of Fmoc-4-CF3-Phe-OH for Solid-Phase Peptide Synthesis (SPPS)

Objective: Convert the methyl ester HCl salt into an Fmoc-protected free acid suitable for standard Fmoc-SPPS workflows.

  • Hydrolysis: Dissolve 10 mmol of 4-CF3-Phe-OMe·HCl in 50 mL of THF/ H2​O (1:1). Add 25 mmol of LiOH⋅H2​O at 0°C. Stir for 2 hours until TLC indicates complete consumption of the starting material.

  • Fmoc-Protection: To the same reaction flask, add 1.05 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) and 20 mmol of Na2​CO3​ to maintain the pH at ~9. Stir overnight at room temperature.

  • Isolation: Wash the aqueous mixture with Diethyl Ether to remove unreacted Fmoc-OSu and fluorene byproducts. Carefully acidify the aqueous layer to pH 2 using 6M HCl (perform this in an ice bath to control the exotherm). Extract the precipitating product with EtOAc, dry over MgSO4​ , and concentrate to yield pure Fmoc-4-CF3-Phe-OH.

Structural Biology: 19F NMR Probing

The 100% natural abundance of the 19F isotope, combined with its high gyromagnetic ratio and the complete lack of background signal in biological systems, makes the −CF3​ group an exceptional NMR probe[5].

Application: When 4-CF3-Phe is incorporated into a target protein or peptide, the chemical shift of the −CF3​ group becomes highly sensitive to its local microenvironment. Solvent-exposed residues display sharp, narrow chemical shifts (e.g., ~ -64.1 ppm), whereas residues internalized within hydrophobic pockets or undergoing conformational changes upon ligand binding exhibit distinct, broadened, or shifted peaks[5]. This allows researchers to map protein-ligand interfaces, monitor allosteric inhibition, and track folding dynamics in real-time without the need for bulky fluorescent tags.

References

  • The Chemistry of Fluorine: Understanding D-4-Trifluoromethylphenylalanine. Ningbo Inno Pharmchem Co., Ltd.1

  • Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. National Center for Biotechnology Information (PMC).3

  • Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society.5

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration Publishing.2

  • WO2014145873A2 - Heterocyclic compounds useful in the treatment of disease. Google Patents.4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yield, during this synthesis. We will explore common issues through a structured question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Addressing Low Yield

Low yield in a multi-step synthesis can be attributed to a variety of factors, from starting material quality to final product isolation. This guide provides a systematic approach to identifying and resolving the root cause of inefficiency in your synthesis.

Q1: My overall yield is significantly lower than expected. What is a systematic way to diagnose the problem?

A1: A low overall yield is a common but frustrating issue. The most effective way to diagnose the bottleneck is to systematically evaluate each stage of your process: starting material integrity, the esterification reaction, and the workup/isolation procedure. Avoid making multiple changes at once. Instead, focus on identifying the specific step that is underperforming.

We recommend the following diagnostic workflow:

Troubleshooting_Workflow start Start: Low Overall Yield check_sm Step 1: Verify Starting Material (4-(trifluoromethyl)phenylalanine) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Action: Purify or Source New Starting Material sm_ok->purify_sm No monitor_reaction Step 2: Monitor Reaction Progress sm_ok->monitor_reaction Yes purify_sm->check_sm reaction_complete Reaction Goes to Completion? monitor_reaction->reaction_complete optimize_reaction Action: Optimize Reaction Conditions (See Q2, Q3, Q4) reaction_complete->optimize_reaction No analyze_crude Step 3: Analyze Crude Product reaction_complete->analyze_crude Yes optimize_reaction->monitor_reaction crude_ok Is Product the Major Component? analyze_crude->crude_ok side_reactions Problem: Significant Side Products (See Q3) crude_ok->side_reactions No check_workup Step 4: Evaluate Workup & Isolation crude_ok->check_workup Yes mass_balance Good Mass Balance? check_workup->mass_balance optimize_workup Action: Optimize Isolation Protocol (See Q5) mass_balance->optimize_workup No end_ok Success: Yield Improved mass_balance->end_ok Yes optimize_workup->check_workup

Caption: Diagnostic workflow for troubleshooting low synthesis yield.

Begin with Step 1 and proceed logically. By analyzing thin-layer chromatography (TLC) or LC-MS data at each stage, you can pinpoint where material is being lost.

Q2: My esterification of 4-(trifluoromethyl)phenylalanine is slow or incomplete. How can I improve it?

A2: The direct esterification of an amino acid can be challenging due to its zwitterionic nature, which leads to poor solubility in many organic solvents[1]. The most common and effective methods involve the use of an acid catalyst in methanol. If you are observing incomplete conversion, consider the following causes and solutions.

Cause 1: Equilibrium Limitations (Fischer Esterification) If you are simply refluxing the amino acid in acidic methanol, the reaction is reversible, and the water produced can hydrolyze the ester back to the starting material.

  • Solution: Switch to a method that consumes or removes water. Using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol is highly effective.[2][3] These reagents react with methanol to generate anhydrous HCl in situ, which catalyzes the esterification. Thionyl chloride also reacts with any water present, driving the reaction to completion.[4]

Cause 2: Insufficient Acid Catalyst The amino group must be protonated to prevent it from acting as a nucleophile, and the carboxylic acid must be activated by protonation.

  • Solution: Ensure at least two equivalents of the acid source (e.g., SOCl₂ or TMSCl) are used. One equivalent protonates the amino group, and the other participates in activating the carboxyl group for esterification.[3]

Cause 3: Poor Solubility Even with a strong acid catalyst, the initial suspension of the zwitterionic amino acid in methanol can lead to slow reaction rates.[3]

  • Solution: Increase the reaction time or temperature. Stirring at room temperature for 24 hours or gentle refluxing for 6-8 hours is often necessary for complete conversion.[3][4] Monitor the reaction by TLC until the starting amino acid spot has completely disappeared.

Data Presentation: Comparison of Esterification Methods

MethodReagentsTypical ConditionsProsCons
Fischer-Speier Methanol, H₂SO₄ or HCl (gas)Reflux, 4-12 hInexpensive reagents.Reversible reaction; requires stringent water removal.
Thionyl Chloride Methanol, SOCl₂0°C to RT or reflux, 6-24 hIrreversible; high yielding; product isolated as the desired HCl salt.[2][4]SOCl₂ is corrosive and moisture-sensitive; generates SO₂ and HCl gas.
TMSCl Methanol, TMSClRT, 12-24 hMild conditions; high yields; clean reaction.[3]TMSCl is moisture-sensitive; may be more expensive.
Q3: I'm observing significant side products in my crude reaction mixture. What are they likely to be?

A3: Side products can drastically reduce your yield and complicate purification. The structure of your target molecule allows for a few predictable side reactions, especially if reaction conditions are not carefully controlled.

Side_Reactions cluster_side Potential Side Reactions starting_material 4-(Trifluoromethyl)phenylalanine reagents Methanol (MeOH) Acid Catalyst (e.g., SOCl₂) side_product_1 Side Product 1: Dipeptide Formation starting_material->side_product_1 Self-condensation (if amino group is not fully protonated) target_product Target Product: Methyl Ester HCl reagents->target_product Desired Pathway: Esterification side_product_2 Side Product 2: N-Formylation / N-Methylation reagents->side_product_2 Contaminants in reagents or breakdown under harsh conditions target_product->side_product_1 Reaction with starting material

Caption: Common reaction pathways and potential side reactions.

  • Dipeptide/Oligomer Formation: If the amino group of the starting material (or product) is not fully protonated, it can act as a nucleophile and attack the activated carboxyl group of another molecule.

    • Diagnosis: Look for peaks in your LC-MS corresponding to the dimer (M+H)+ and higher oligomers.

    • Solution: Ensure a sufficient excess of acid is used throughout the reaction to keep all amine species protonated and non-nucleophilic.

  • N-Methylation: While less common under standard esterification conditions, prolonged heating or certain impurities could potentially lead to methylation of the primary amine, especially if formaldehyde or formic acid contaminants are present, proceeding via an Eschweiler-Clarke type mechanism.[5][6] This would result in the secondary (N-methyl) and tertiary (N,N-dimethyl) amine products.

    • Diagnosis: Look for M+14 and M+28 peaks relative to your product's mass in the LC-MS analysis.

    • Solution: Use high-purity reagents and avoid excessive heating. The Eschweiler-Clarke reaction typically requires a dedicated source of formaldehyde and a reducing agent like formic acid, making it unlikely but not impossible if significant reagent degradation occurs.[7][8]

Q4: Could the trifluoromethyl (-CF₃) group itself be causing stability problems?

A4: This is an excellent question. The trifluoromethyl group is generally considered to be highly robust and chemically stable due to the strength of the C-F bond.[9] It is electron-withdrawing, which can influence the reactivity of the rest of the molecule, but it is unlikely to be the source of degradation under standard esterification conditions.

  • Stability under Acidic Conditions: The -CF₃ group is very stable to acidic conditions. Studies on related compounds like trifluoromethyl phenyl sulfone show high stability even in the presence of strong acids like nitric acid.[10][11]

  • Stability under Basic Conditions: While not directly relevant to the acidic esterification step, it is worth noting that the -CF₃ group can be susceptible to hydrolysis to a carboxylic acid (-COOH) under strong basic conditions, though this is generally not a concern during workup unless a strong base wash is used for an extended period.[9]

Q5: My reaction seems to work, but I lose a lot of product during the aqueous workup and isolation. How can I improve this step?

A5: Product loss during workup is a very common issue when synthesizing hydrochloride salts of amino acid esters. The product is a salt, making it highly polar and giving it significant water solubility.

  • Problem: Partitioning into the Aqueous Layer During an aqueous wash or extraction, your product will partition between the organic and aqueous layers. Because it is a salt, a substantial amount can be lost to the aqueous phase.

    • Solution 1: "Salting Out". Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic salt and pushing it into the organic layer.

    • Solution 2: Use a More Polar Solvent. If you are using a non-polar solvent like diethyl ether or hexanes for extraction, you are likely leaving most of your product behind. Switch to a more polar solvent like ethyl acetate or dichloromethane (DCM).

    • Solution 3: Back-Extraction. Combine all your aqueous washes and "back-extract" them one or two more times with fresh organic solvent to recover dissolved product.

  • Problem: Premature Crashing/Oiling Out If you neutralize the reaction mixture, you will form the free-base of the amino ester, which can be an oil and difficult to handle. The goal is to isolate the HCl salt directly.

    • Solution: Direct Crystallization. The most efficient method is often to avoid an aqueous workup altogether. After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂/TMSCl byproducts. The resulting crude solid or oil is your product hydrochloride. It can then be purified by recrystallization or trituration.[3][12]

Experimental Protocol: Optimized Isolation by Direct Crystallization

  • Reaction Completion: Once the reaction is complete as monitored by TLC or LC-MS, cool the flask in an ice bath.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator. Be mindful of bumping as HCl gas may evolve. This will yield the crude Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl.

  • Trituration/Recrystallization:

    • Add a cold, non-polar solvent in which the product is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

    • Stir or sonicate the resulting slurry. This will wash away non-polar impurities, leaving your purified solid product.

  • Isolation: Filter the solid product, wash the filter cake with a small amount of the cold non-polar solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)
  • Q: What is the best way to monitor the reaction progress?

    • A: Thin-layer chromatography (TLC) is highly effective. Use a polar mobile phase (e.g., 10% Methanol in DCM) and visualize with a ninhydrin stain. Ninhydrin reacts with the primary amine of the starting material to give a distinct purple spot. Your product, also a primary amine, will also stain. The key is to see the disappearance of the more polar starting material spot (which streaks less) and the appearance of the less polar product spot (higher Rƒ value).

  • Q: Is the final hydrochloride salt product hygroscopic?

    • A: Amine hydrochloride salts can be hygroscopic. It is best to store the final product in a desiccator under an inert atmosphere (nitrogen or argon) to prevent water absorption, which could promote ester hydrolysis over time.

  • Q: Can I purify the final product using silica gel chromatography?

    • A: It is generally not recommended. The high polarity of the hydrochloride salt will cause it to streak badly on a silica gel column, leading to poor separation and low recovery. If chromatography is necessary, it is better to protect the amine (e.g., with a Boc group), purify the protected ester, and then deprotect to form the final HCl salt.[13] Recrystallization or trituration are the preferred purification methods for this compound.

References
  • BenchChem Technical Support Center. (2025). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • BenchChem Technical Support Center. (2025). Optimizing Boc Protection of Amines.
  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction.
  • Royal Society of Chemistry. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • BenchChem Technical Support Center. (2025). Troubleshooting NHS ester labeling inefficiency.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BenchChem.
  • ResearchGate. (2025). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid.
  • YouTube. (2022). Eschweiler-Clarke Reaction.
  • ScienceDirect. (2024). Stability of phenyl trifluoromethyl sulfone as diluent in a grouped actinide extraction process.
  • Chem-Impex. 4-Fluoro-L-phenylalanine methyl ester hydrochloride.
  • ResearchGate. (2016).
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters.
  • MySkinRecipes. Methyl 2-amino-3-(4-fluorophenyl)
  • ResearchGate. Synthesis of methyl (R)‐2‐amino‐3‐((trifluoromethyl)selanyl)
  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride.
  • Google Patents. (2017). A synthetic method of (R)
  • Sigma-Aldrich. Methyl 2-amino-3-(4-fluorophenyl)

Sources

Safe handling and long-term storage protocols for Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

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Validation & Comparative

Validating Chiral Purity of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, validating the enantiomeric excess ( ee ) of unnatural amino acid derivatives is a critical quality control checkpoint. Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl presents a unique trifecta of chromatographic challenges: it possesses a primary amine at the chiral center, a highly hydrophobic and electron-withdrawing 4-trifluoromethylphenyl group, and it is supplied as a hydrochloride salt.

As a Senior Application Scientist, I approach this separation not by blindly screening columns, but by matching the physicochemical state of the analyte to the specific chiral recognition mechanisms of the stationary phase. This guide objectively compares three gold-standard High-Performance Liquid Chromatography (HPLC) methodologies—Crown Ether, Polysaccharide-Carbamate, and Macrocyclic Glycopeptide phases—providing the mechanistic causality and self-validating protocols required to establish a robust analytical method.

Mechanistic Causality: The "Why" Behind the Methods

To achieve baseline resolution ( Rs​≥1.5 ), the analyte must form a transient, non-covalent diastereomeric complex with the Chiral Stationary Phase (CSP). The state of the primary amine—whether protonated ( NH3+​ ) or free base ( NH2​ )—dictates the choice of column and mobile phase.

1. The Host-Guest Approach: Daicel CROWNPAK CR(+)

Crown ether columns, such as the CROWNPAK CR(+), are explicitly designed to recognize primary amines[1].

  • The Causality: Chiral recognition strictly requires the amine to be in its protonated ammonium ( NH3+​ ) state to form a host-guest inclusion complex within the crown ether cavity[1].

  • Experimental Choice: We must use a highly acidic mobile phase (typically pH 1.0–2.0 perchloric acid). Because our analyte is already an HCl salt, this environment perfectly maintains the required ionization. Furthermore, because the 4-trifluoromethyl group makes the molecule highly hydrophobic, we incorporate 15% Methanol (the maximum allowed by the manufacturer to prevent column degradation) to reduce excessive retention times[1][2].

2. The Hydrogen-Bonding Approach: Daicel CHIRALPAK AD-H

Polysaccharide-derived CSPs like CHIRALPAK AD-H (amylose tris(3,5-dimethylphenylcarbamate)) rely on hydrogen bonding, dipole-dipole, and π−π interactions[3][4].

  • The Causality: If the analyte is injected as an HCl salt under standard Normal Phase conditions (Hexane/Isopropanol), the protonated amine will interact non-specifically with residual silanols on the silica support, leading to severe peak tailing and a complete loss of enantioselectivity[5].

  • Experimental Choice: We must add a basic additive—typically 0.1% Diethylamine (DEA)—to the mobile phase. The DEA acts in situ to neutralize the HCl salt, liberating the free base of the amino ester so it can effectively hydrogen bond with the carbamate linkages of the CSP[4][5].

3. The MS-Compatible Approach: Astec CHIROBIOTIC T

Macrocyclic glycopeptides, such as the teicoplanin-based CHIROBIOTIC T, offer a complex "basket" structure capable of multiple interaction modes[6].

  • The Causality: While Crownpak provides excellent resolution, perchloric acid is non-volatile and completely incompatible with Mass Spectrometry (MS). Teicoplanin phases excel in Polar Ionic Mode (PIM), utilizing volatile organic solvents with volatile acid/base modifiers[6][7].

  • Experimental Choice: By using 100% Methanol modified with 0.1% Acetic Acid and 0.1% Triethylamine, we create a volatile ionic environment that facilitates chiral recognition through steric inclusion and ionic interactions, enabling direct LC-MS coupling[6][7].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three alternatives for this specific fluorinated amino acid ester.

ParameterDaicel CROWNPAK CR(+)Daicel CHIRALPAK AD-HAstec CHIROBIOTIC T
Chiral Selector Crown EtherAmylose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Macrocyclic Glycopeptide)
Primary Mechanism Host-guest inclusion of NH3+​ H-bonding, π−π interactionsSteric inclusion, ionic/dipole in PIM
Mobile Phase HClO4​ aq. (pH 1.5) / MeOH (85/15)Hexane / IPA / DEA (80/20/0.1)MeOH / AcOH / TEA (100/0.1/0.1)
Analyte State Required Protonated (Ammonium ion)Free Base (Neutralized by DEA)Flexible (Ionic interactions)
Typical Resolution ( Rs​ ) > 2.5 (Superior)> 2.0 (Excellent)1.5 - 2.0 (Adequate)
Analysis Time ~25 mins (Hydrophobic retention)~15 mins~10 mins
MS Compatibility No (Non-volatile acid)No (Normal phase solvents)Yes (Volatile additives)
Method Selection & Mechanistic Workflows

MethodSelection Start Analyte: Methyl 2-amino-3-(4-trifluoromethylphenyl) propanoate HCl Q1 Is MS Detection Required? Start->Q1 MS_Yes Volatile Mobile Phase Needed (Avoid Perchloric Acid) Q1->MS_Yes Yes MS_No UV Detection Sufficient (All Additives Allowed) Q1->MS_No No Chirobiotic CHIROBIOTIC T Polar Ionic Mode MS Compatible MS_Yes->Chirobiotic Chiralpak CHIRALPAK AD-H Normal Phase + DEA Neutralizes HCl salt MS_Yes->Chiralpak CrownPak CROWNPAK CR(+) Acidic Aqueous (pH 1-2) Excellent for primary amines MS_No->CrownPak

Decision tree for selecting the optimal chiral HPLC method based on detection requirements.

Mechanisms Analyte Analyte State Protonated (NH3+) vs. Free Base (NH2) Acidic Acidic Mobile Phase (pH 1.5) Amine remains protonated Forms host-guest complex Analyte->Acidic Basic Basic Additive (DEA) Neutralizes HCl salt Enables H-bonding Analyte->Basic POM Polar Ionic Mode (MeOH/AcOH/TEA) Ionic/Dipole interactions within macrocyclic cavity Analyte->POM Crown Crown Ether CSP CROWNPAK CR(+) Requires NH3+ for chiral recognition Acidic->Crown Amylose Amylose Carbamate CSP CHIRALPAK AD-H Requires free amine for interaction Basic->Amylose Teicoplanin Teicoplanin CSP CHIROBIOTIC T Flexible interaction modes POM->Teicoplanin

Mechanistic pathways linking mobile phase additives to CSP interaction modes.
Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, any chiral validation must be a self-validating system. This means the protocol inherently proves its own accuracy before the actual sample is quantified.

Universal System Suitability Test (SST):

  • Blank Injection: Inject the sample diluent to establish baseline stability and rule out memory effects. This is especially critical for CHIRALPAK AD-H, where basic additives like DEA can cause persistent carryover if the column is not properly equilibrated[5].

  • Racemic Standard Injection: Inject a 1:1 racemic mixture of the target compound. The system is only validated if the resolution ( Rs​ ) between the two enantiomers is ≥1.5 and the peak area ratio is 50:50 ( ±1% ).

Protocol A: High-Resolution UV Method (CROWNPAK CR(+))

Optimal for highest resolution when MS is not required.

  • Mobile Phase Preparation: Dilute 70% Perchloric acid ( HClO4​ ) in highly purified water to achieve exactly pH 1.5[1][8]. Mix this aqueous solution with HPLC-grade Methanol in an 85:15 (v/v) ratio. Degas thoroughly.

  • Column Equilibration: Install the CROWNPAK CR(+) column (4.0 x 150 mm, 5 µm). Set the column oven to sub-ambient temperature (10°C to 15°C) to enhance the host-guest complexation thermodynamics[2].

  • Flow Rate & Detection: Set flow rate to 0.4 mL/min. Monitor UV absorbance at 210 nm.

  • Sample Prep: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Inject 5 µL.

Protocol B: Normal Phase Method (CHIRALPAK AD-H)

Optimal for preparative scale-up or standard UV analysis.

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA)[4][5]. Note: The DEA is non-negotiable; omitting it will result in co-elution and severe tailing of the HCl salt.

  • Column Equilibration: Install the CHIRALPAK AD-H column (4.6 x 250 mm, 5 µm). Set column oven to 25°C. Flush until the baseline is completely stable (amines require longer equilibration times).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Sample Prep: Dissolve the analyte in Ethanol (due to poor solubility of the HCl salt in Hexane) to 1 mg/mL. Inject 10 µL.

Protocol C: LC-MS Compatible Method (CHIROBIOTIC T)

Optimal for trace impurity profiling requiring mass spectrometry.

  • Mobile Phase Preparation: Prepare a Polar Ionic Mode (PIM) solvent consisting of 100% Methanol modified with 0.1% glacial Acetic Acid and 0.1% Triethylamine (TEA)[6][7].

  • Column Equilibration: Install the CHIROBIOTIC T column (4.6 x 250 mm, 5 µm). Set column oven to 25°C.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Split the flow post-column if injecting into an ESI-MS source.

  • Sample Prep: Dissolve the analyte in Methanol to 0.5 mg/mL. Inject 5 µL.

Conclusion

For validating the chiral purity of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl, the Daicel CROWNPAK CR(+) provides the most robust and highest-resolution separation, leveraging the analyte's native hydrochloride salt state to drive host-guest complexation. However, if downstream applications require LC-MS compatibility for impurity identification, the Astec CHIROBIOTIC T operating in Polar Ionic Mode is the superior alternative, successfully replacing non-volatile perchloric acid with a volatile, MS-friendly environment.

References
  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)". Available at: [Link]

  • Yang, A., et al. "Tunable Normal Phase Enantioselectivity of Amino Acid Esters via Mobile Phase Composition". Journal of Chromatography A. Available at: [Link]

  • Ilisz, I., et al. "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors". PMC. Available at: [Link]

  • Kersten, B. S. "HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester". Journal of Liquid Chromatography. Available at: [Link]

Sources

Comparative binding affinity of peptides containing Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Compound: Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl (Precursor to 4-CF3-Phe)

Executive Summary

The optimization of peptide-based therapeutics frequently relies on the incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of canonical sequences, such as rapid proteolytic degradation and suboptimal target affinity. Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl serves as a critical synthetic building block for introducing the 4-trifluoromethylphenylalanine (4-CF3-Phe) moiety into peptide sequences.

This guide provides an objective, data-driven comparison of binding affinities between peptides containing canonical Phenylalanine (Phe), mono-halogenated derivatives (e.g., 4-F-Phe, 4-Cl-Phe), and the heavily fluorinated 4-CF3-Phe. By analyzing the stereoelectronic and thermodynamic impacts of the trifluoromethyl group, this guide equips researchers with the mechanistic rationale needed to deploy 4-CF3-Phe in protein-protein interaction (PPI) inhibitors and receptor agonists.

Mechanistic Rationale: The Causality of Enhanced Affinity

The substitution of a canonical Phe residue with 4-CF3-Phe fundamentally alters the physicochemical landscape of the peptide's pharmacophore. The causality behind the observed shifts in binding affinity is governed by three primary factors:

  • Entropic Gain via Hydrophobic Effect: The trifluoromethyl group is exceptionally lipophilic. On a comparative lipophilicity scale, the logP values follow a strict proportionality: 4-F-Phe < 4-Cl-Phe < 4-Br-Phe < 4-CF3-Phe [1]. When 4-CF3-Phe inserts into a hydrophobic receptor pocket, it displaces highly ordered water molecules more efficiently than canonical Phe, resulting in a massive entropic gain ( ΔS>0 ).

  • Steric Anchoring: The CF 3​ group has a van der Waals volume roughly equivalent to an isopropyl group. In highly flexible or expansive binding pockets (e.g., the ExoI binding cleft or the κ -opioid receptor), this added bulk acts as a steric anchor, reducing the off-rate ( koff​ ) of the peptide ligand.

  • Electronic Modulation: The strong electron-withdrawing nature of the CF 3​ group depletes the electron density of the phenyl ring. While this weakens cation- π interactions with basic residues (like Arg or Lys), it significantly strengthens orthogonal π

    π stacking interactions with electron-rich aromatic residues within the target receptor.

Mechanism WT Wild-Type Phe Peptide Pocket Receptor Hydrophobic Pocket WT->Pocket Baseline Affinity CF3 4-CF3-Phe Modified Peptide CF3->Pocket Deep Insertion Water Structured Water Displacement Pocket->Water Entropic Gain Steric Enhanced Steric Anchoring Pocket->Steric Enthalpic Gain Affinity Increased Binding Affinity (Lower Kd) Water->Affinity Steric->Affinity

Caption: Thermodynamic and steric mechanisms driving enhanced receptor affinity in 4-CF3-Phe peptides.

Comparative Binding Affinity Data

To objectively evaluate the performance of 4-CF3-Phe, we compare experimental binding data across two distinct pharmacological models: DNA-metabolizing protein interactions (ExoI) and G-protein coupled receptors (Opioid Receptors).

Table 1: Physicochemical Properties of Phenylalanine Derivatives

Data synthesized from standardized lipophilicity models [1].

Amino Acid ResidueApprox. LogP (Amide Model)Relative Steric BulkElectronic Effect on Phenyl Ring
Phe (Wild-Type) -0.47BaselineNeutral
4-F-Phe 1.52Minimal IncreaseMildly Electron-Withdrawing
4-Cl-Phe 2.20Moderate IncreaseModerately Electron-Withdrawing
4-CF3-Phe 2.92 Significant Increase Strongly Electron-Withdrawing
Table 2: Comparative Affinity in Protein-Protein Interactions (ExoI / sSSB-Ct)

Evaluation of single-stranded DNA-binding protein C-terminal (sSSB-Ct) variants binding to ExoI [2].

Peptide Variant (Position 8)IC 50​ ( μ M)Fold-Change vs. WTInterpretation
WT (Phe)~1.001.0xBaseline affinity.
4-F-Phe>1.00DecreasedInsufficient lipophilic gain to offset structural perturbation.
4-Cl-Phe~0.801.25xModerate improvement due to halogen bonding.
4-CF3-Phe 0.39 2.56x Optimal steric fill and hydrophobic displacement.
Table 3: Receptor Selectivity Shifts in Cyclic Endomorphin-2 Analogues

Impact of fluorinated derivatives on μ -opioid (MOP) vs. κ -opioid (KOP) receptor selectivity [3].

Peptide ModificationMOP Potency (pEC 50​ )KOP Potency (pEC 50​ )Selectivity Shift
WT (Phe at Pos 3 & 4)8.17 - 8.78ModerateMOP Selective
2,4-F-Phe (Pos 4)>8.80HighMixed MOP/KOP/DOP Agonist
4-CF3-Phe (Pos 3) <6.00 (Low Efficacy) ~7.14 Inversion to KOP Selectivity

Data Insight: The incorporation of 4-CF3-Phe does not universally increase affinity across all targets. As seen in Table 3, placing the bulky CF 3​ group at position 3 of endomorphin analogues drastically reduces MOP affinity due to steric clashing, but successfully shifts the peptide's selectivity toward the KOP receptor [3].

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 4-CF3-Phe containing peptides.

Protocol A: Synthesis of 4-CF3-Phe Peptides via SPPS

Because the starting material is Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl, it must be prepared for Solid Phase Peptide Synthesis (SPPS).

  • Precursor Saponification & Protection:

    • Dissolve Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl in THF/H 2​ O (1:1).

    • Add 2.0 eq of LiOH to hydrolyze the methyl ester. Stir for 2 hours at room temperature.

    • Neutralize with 1M HCl, then add 1.5 eq of Fmoc-OSu and 2.0 eq of NaHCO 3​ to yield Fmoc-4-CF3-Phe-OH.

  • Resin Loading & Coupling:

    • Utilize Rink Amide resin for C-terminal amidation.

    • Couple Fmoc-4-CF3-Phe-OH using HATU (0.95 eq) and DIPEA (2.0 eq) in DMF for 60 minutes.

    • Causality Note: The steric bulk of the CF 3​ group can hinder subsequent couplings. Perform a double-coupling for the amino acid immediately following 4-CF3-Phe.

  • Cleavage & Validation:

    • Cleave using TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

    • Self-Validation Checkpoint: Analyze crude peptide via LC-MS. The target peak must show an exact mass shift of +68 Da relative to the canonical Phe counterpart, confirming successful incorporation without defluorination.

Protocol B: Fluorescence Anisotropy (FA) Binding Assay

A robust method for quantifying the Kd​ of the synthesized peptide against a target protein (e.g., ExoI).

  • Tracer Preparation: Label the N-terminus of the 4-CF3-Phe peptide with FITC via an Ahx (aminohexanoic acid) spacer to prevent steric interference with the binding pharmacophore.

  • Titration Setup:

    • Maintain a constant tracer concentration of 10 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Perform a 12-point serial dilution of the target receptor protein (from 10 μ M down to 0.1 nM).

  • Measurement & Self-Validation:

    • Measure parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 535 nm).

    • Self-Validation Checkpoint: Run a competitive displacement control. Add 10 μ M of unlabeled WT peptide to the highest receptor concentration well. The anisotropy signal must drop back to baseline, proving that the 4-CF3-Phe peptide is binding specifically and reversibly to the same active site as the WT.

Workflow N1 Methyl 2-amino-3-(4-CF3-phenyl)propanoate HCl N2 Hydrolysis & Fmoc Protection N1->N2 N3 Solid Phase Peptide Synthesis (SPPS) N2->N3 N4 Fluorescence Anisotropy Assay N3->N4 N5 Affinity Quantification (Kd / IC50) N4->N5

Caption: Workflow for incorporating the 4-CF3-Phe precursor into peptides and quantifying binding affinity.

Conclusion & Application Insights

The conversion of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl into a peptide building block offers a powerful tool for medicinal chemists. Experimental data definitively shows that 4-CF3-Phe can drastically lower IC 50​ values (e.g., from 1.00 μ M to 0.39 μ M in ExoI inhibitors) by maximizing hydrophobic contacts and displacing structured water. However, its significant steric bulk requires careful spatial planning; inappropriate placement can lead to steric clashes that abrogate binding entirely or unexpectedly shift receptor selectivity.

References

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Structural Adaptation of the Single-Stranded DNA-Binding Protein C-Terminal to DNA Metabolizing Partners Guides Inhibitor Design. Hungarian Academy of Sciences (MTA). Available at:[Link]

  • Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. National Institutes of Health (NIH / PMC). Available at: [Link]

Effect of trifluoromethyl group substitution in Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Effects of Trifluoromethyl Group Substitution in Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prominent, valued for its profound ability to modulate a molecule's physicochemical and biological properties.[3][4][5] This guide provides a comprehensive comparison of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl, a trifluoromethylated derivative of phenylalanine methyl ester, against its non-substituted and methyl-substituted counterparts.

Through an analysis of experimental data and established chemical principles, we will dissect the multifaceted influence of the CF₃ group—from its fundamental electronic effects to its cascading impact on metabolic stability, lipophilicity, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethyl substitution for the optimization of novel therapeutic agents. The insights and protocols herein are designed to be both explanatory and actionable, providing a robust framework for rational drug design.

Section 1: The Physicochemical Cascade of Trifluoromethyl Substitution

The potent effects of the trifluoromethyl group stem from the high electronegativity of its three fluorine atoms. This creates a strong dipole moment and makes the CF₃ group a powerful electron-withdrawing substituent, primarily through an inductive effect.[6] This fundamental electronic property initiates a cascade of changes in the molecule's overall physicochemical profile, which are critical for its behavior in a biological system.

The diagram below illustrates how the core electronic properties of the CF₃ group directly influence key drug-like characteristics.

A Trifluoromethyl (CF₃) Group B Strong Inductive Effect (Electron Withdrawing) A->B exerts C Increased Lipophilicity A->C contributes to D Enhanced Metabolic Stability A->D confers E Modulated Acidity/Basicity (pKa) B->E influences F Altered Target Binding Affinity B->F impacts G Improved Membrane Permeability C->G leads to H Reduced Oxidative Metabolism D->H results in E->F I Modified Receptor Interactions (Electrostatic, Hydrophobic) F->I achieved via

Caption: Logical relationships of CF₃ electronic effects.

A quantitative comparison highlights the significant differences between the trifluoromethylated compound and its analogs.

Property-CF₃ Analogue-H Analogue-CH₃ AnalogueRationale & Implication
Hansch π Constant +0.88[3]0+0.56The CF₃ group significantly increases lipophilicity, more so than a methyl group. This can enhance membrane permeability and hydrophobic interactions with protein targets.[1][7]
Hammett Constant (σp) +0.57[6]0-0.17A large positive value indicates strong electron-withdrawing character, while the methyl group is electron-donating. This alters the electron density of the aromatic ring, affecting reactivity and interactions.
Calculated LogP ~2.5 - 3.0~1.5 - 2.0~2.0 - 2.5The overall lipophilicity (LogP) of the molecule is highest for the CF₃ derivative, which directly impacts solubility, absorption, and distribution.
Predicted pKa (Amine) ~8.5 - 9.0~9.0 - 9.5~9.1 - 9.6The electron-withdrawing CF₃ group reduces the basicity of the primary amine by pulling electron density through the aromatic ring, lowering its pKa.[8]
Predicted pKa (Acid) ~1.5 - 2.0~1.8 - 2.3~1.9 - 2.4The CF₃ group also slightly increases the acidity of the carboxylic acid (after ester hydrolysis), though the effect is less pronounced than on the amine.

Section 2: Impact on Pharmacokinetic (ADME) Profile

The physicochemical changes induced by the CF₃ group have profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability

One of the most valuable attributes of the trifluoromethyl group is its exceptional metabolic stability.[5] The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage.[3]

  • Blocking Oxidative Metabolism: In contrast, the unsubstituted phenyl ring of the parent compound is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to arene hydroxylation.[9] Similarly, the methyl group of the -CH₃ analogue is a prime target for benzylic oxidation. The CF₃ group effectively blocks these metabolic "hotspots," which can increase the drug's half-life and reduce the required dose.[1]

Lipophilicity and Permeability

The increased lipophilicity conferred by the CF₃ group generally enhances a molecule's ability to cross biological membranes, a critical factor for oral bioavailability.[1][2] However, this effect must be carefully balanced. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, all of which can negatively impact a drug's pharmacokinetic profile.[1]

Section 3: Modulation of Biological Activity and Target Engagement

Substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in biological activity; however, in a significant number of cases, it can increase potency by an order of magnitude or more.[10][11] The CF₃ group can enhance binding affinity to a biological target through several mechanisms:

  • Enhanced Hydrophobic Interactions: The CF₃ group is larger than a methyl group and can more effectively fill hydrophobic pockets within a protein's binding site.[1]

  • Electrostatic and Polar Interactions: Despite its hydrophobicity, the highly polarized C-F bonds can engage in favorable electrostatic or dipole-dipole interactions with polar residues in the binding site. The strong electron-withdrawing nature of the group can also modulate hydrogen bonding capabilities of nearby functionalities.[2][3]

  • Conformational Control: The steric bulk and electronic properties of the CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for receptor binding.

A survey of protein-ligand complexes in the Protein Data Bank (PDB) suggests that substituting a methyl group with a trifluoromethyl group near aromatic residues like Phenylalanine (Phe) or charged residues like Histidine (His) and Arginine (Arg) is more likely to improve binding affinity.[10] This improvement is often driven by favorable electrostatic energy or solvation free energy.[11]

Section 4: Experimental Protocols & Workflows

To empirically validate the comparative effects of trifluoromethyl substitution, a series of standardized experiments are required. The following protocols provide a framework for the synthesis, characterization, and evaluation of these compounds.

Protocol 4.1: Comparative Synthesis of Phenylalanine Analogues

This protocol outlines a general method for the esterification of the parent amino acids.

Objective: To synthesize the methyl ester hydrochloride salts of 4-trifluoromethyl-phenylalanine, phenylalanine, and 4-methyl-phenylalanine.

Materials:

  • (L)-4-(Trifluoromethyl)phenylalanine

  • (L)-Phenylalanine

  • (L)-4-Methylphenylalanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and reflux condenser

Procedure:

  • Setup: In a fume hood, suspend the starting amino acid (e.g., 5.0 g of (L)-4-(Trifluoromethyl)phenylalanine) in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Esterification: Slowly add thionyl chloride (1.2 molar equivalents) to the stirred suspension dropwise. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for esterification by methanol. This is a standard and highly efficient method for amino acid esterification.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction to reflux (approx. 65 °C) for 4-6 hours, or until the reaction appears as a clear solution.

  • Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation & Isolation: Add 100 mL of cold diethyl ether to the resulting residue and stir vigorously. The hydrochloride salt of the product will precipitate as a white solid.

  • Filtration: Collect the solid product by vacuum filtration, wash with two portions of cold diethyl ether (2x25 mL), and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR (for the CF₃ analogue), and mass spectrometry.

Protocol 4.2: Experimental Determination of Lipophilicity (LogP)

Objective: To measure the octanol-water partition coefficient (LogP) for each analogue using the shake-flask method with NMR quantification.[12]

Materials:

  • Synthesized amino acid ester hydrochlorides

  • 1-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Vortex mixer, centrifuge, and NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of each compound (~5 mg/mL) in the aqueous phase (PBS).

  • Partitioning: In a vial, combine 1.0 mL of the aqueous stock solution with 1.0 mL of 1-octanol.

  • Equilibration: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing, followed by centrifugation at 3000 rpm for 10 minutes to separate the phases. Causality: This process allows the analyte to distribute between the two immiscible phases until it reaches equilibrium, which is the basis for the partition coefficient.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 0.5 mL) from both the upper octanol phase and the lower aqueous phase.

  • Quantification by ¹H NMR:

    • For the octanol phase, evaporate the solvent and redissolve the residue in a known volume of CDCl₃ containing an internal standard (e.g., dimethyl sulfoxide).

    • For the aqueous phase, lyophilize the sample and redissolve the residue in D₂O with an internal standard.

    • Acquire ¹H NMR spectra for each sample.

  • Calculation: Determine the concentration in each phase by integrating a characteristic peak of the analyte relative to the peak of the internal standard. Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 4.3: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of each analogue in human liver microsomes (HLM).

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer.

  • Initiation: Pre-incubate the HLM mixture at 37 °C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity and ensuring the measured compound concentration accurately reflects that specific time point.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Characterization Workflow

The following workflow is essential for validating the identity, purity, and structure of the synthesized compounds, with special consideration for the trifluoromethylated analogue.

A Synthesized Compound (White Solid) B Structure & Identity Confirmation A->B C Purity Assessment A->C D ¹H & ¹³C NMR B->D Proton/Carbon Skeleton E ¹⁹F NMR (for CF₃ Analogue) B->E Fluorine Environment F High-Resolution Mass Spec (HRMS) B->F Exact Mass G HPLC / UPLC C->G Purity >95% H Final Characterized Product D->H E->H F->H G->H

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.